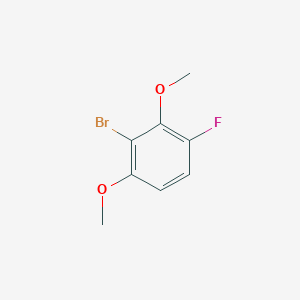
(2R)-2-amino-2-(3-chloro-2-methoxyphenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-amino-2-(3-chloro-2-methoxyphenyl)ethan-1-ol is a chiral compound with significant interest in various scientific fields Its structure consists of an amino group, a chloro-substituted methoxyphenyl ring, and an ethan-1-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(3-chloro-2-methoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3-chloro-2-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4).
Amination: The resulting alcohol undergoes amination with a suitable amine source, such as ammonia or an amine derivative, under controlled conditions to introduce the amino group.
Chirality Induction: The chiral center is introduced using chiral catalysts or chiral auxiliaries to ensure the desired (2R) configuration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reduction: Utilizing large-scale reduction reactors with efficient mixing and temperature control.
Continuous Flow Amination: Employing continuous flow reactors for the amination step to enhance yield and purity.
Chiral Resolution: Implementing chiral resolution techniques, such as chromatography or crystallization, to obtain the desired enantiomer in high enantiomeric excess.
化学反应分析
Types of Reactions
(2R)-2-amino-2-(3-chloro-2-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the chloro group or further reduce the amino group.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: NaBH4 or LiAlH4 (Lithium aluminium hydride) in anhydrous solvents.
Substitution: Nucleophiles like NaOH (Sodium hydroxide) or KCN (Potassium cyanide) in polar solvents.
Major Products Formed
Oxidation: Formation of 3-chloro-2-methoxybenzaldehyde or 3-chloro-2-methoxybenzoic acid.
Reduction: Formation of 2-amino-2-(3-chloro-2-methoxyphenyl)ethanol.
Substitution: Formation of 2-amino-2-(3-substituted-2-methoxyphenyl)ethanol derivatives.
科学研究应用
(2R)-2-amino-2-(3-chloro-2-methoxyphenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (2R)-2-amino-2-(3-chloro-2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as apoptosis or inflammation.
相似化合物的比较
Similar Compounds
(2R)-2-amino-2-(3-chloro-2-hydroxyphenyl)ethan-1-ol: Similar structure but with a hydroxy group instead of a methoxy group.
(2R)-2-amino-2-(3-bromo-2-methoxyphenyl)ethan-1-ol: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
(2R)-2-amino-2-(3-chloro-2-methoxyphenyl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro and methoxy groups influences its interaction with molecular targets, making it a valuable compound for research and development.
属性
分子式 |
C9H12ClNO2 |
|---|---|
分子量 |
201.65 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-(3-chloro-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12ClNO2/c1-13-9-6(8(11)5-12)3-2-4-7(9)10/h2-4,8,12H,5,11H2,1H3/t8-/m0/s1 |
InChI 键 |
OZLKFPHGOKUPQA-QMMMGPOBSA-N |
手性 SMILES |
COC1=C(C=CC=C1Cl)[C@H](CO)N |
规范 SMILES |
COC1=C(C=CC=C1Cl)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



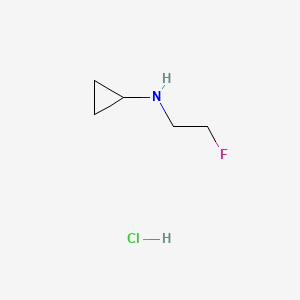
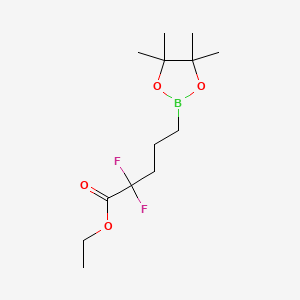
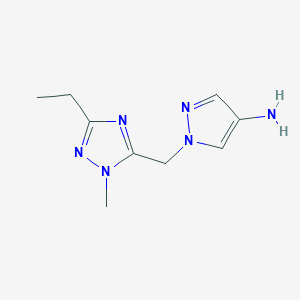


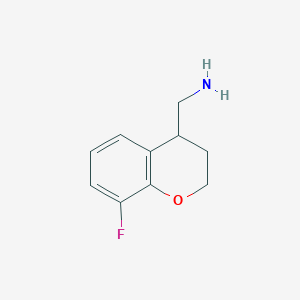

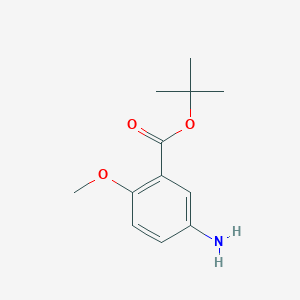
![tert-Butyl N-{[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-yl]methyl}carbamate](/img/structure/B13566471.png)
![Tert-butyl 4-[2-(4-methylphenyl)sulfonyloxyethyl]piperazine-1-carboxylate](/img/structure/B13566476.png)
amino}-2,3-dihydro-1H-indene-1-carboxylicacid](/img/structure/B13566488.png)
![[5-Methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B13566498.png)
